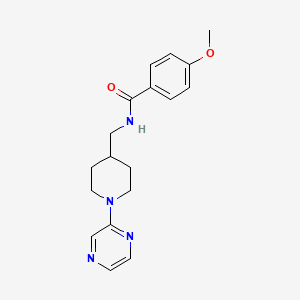

4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-24-16-4-2-15(3-5-16)18(23)21-12-14-6-10-22(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJRRVXNVFGEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the piperidine derivative, which is then coupled with a pyrazine moietyThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 4-hydroxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide.

Reduction: Formation of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as tuberculosis and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets within the cell. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately resulting in the desired therapeutic effect. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key analogs are compared in Table 1, highlighting substituent differences and their implications:

Table 1: Structural and Functional Comparison of Benzamide-Piperidine Derivatives

Key Observations:

Substituent Position and Electronic Effects: The 4-methoxy group in the target compound is electron-donating, contrasting with the 4-chloro (electron-withdrawing) and 4-nitro (strongly electron-withdrawing) analogs. Methoxy groups typically enhance solubility but may reduce metabolic stability compared to halogens . Pyrazine vs.

Piperidine Conformation and Crystal Packing :

- In crystal structures, analogs like the 4-methyl and 4-chloro derivatives adopt chair or half-chair conformations in the piperidine ring, stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O interactions) . The pyrazine substituent in the target compound may induce steric strain, altering ring puckering and intermolecular interactions.

Biological Activity Trends :

- Dopamine D3 Selectivity : Compound 1 () demonstrates that 2-methoxybenzamide with a 4-phenyl-piperidine scaffold achieves dopamine D3 receptor selectivity, suggesting that substituent position (2- vs. 4-methoxy) significantly impacts target affinity .

- Glycine Transport Inhibition : Analogs with sulfonyl or pyridinyl groups (e.g., [18F]CFPyPB in ) highlight the role of electronegative substituents in glycine transporter inhibition, a mechanism relevant to schizophrenia treatment .

Biological Activity

4-Methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a methoxy-substituted benzamide core linked to a piperidine derivative through a methylene bridge to a pyrazine ring. Its molecular formula is with a molecular weight of 326.4 g/mol. The structure suggests potential for diverse biological interactions due to the presence of multiple functional groups, which may influence its chemical behavior and biological activity.

Chemical Structure

The structural composition of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide can be represented as follows:

Anticancer Properties

Research into the biological activity of compounds similar to 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide has indicated potential anticancer properties. For instance, derivatives with similar piperidine structures have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, some studies have shown that pyrazole derivatives exhibit significant antiproliferative activity, suggesting that the presence of the pyrazine and piperidine moieties may enhance this effect.

Case Study: Antiproliferative Activity

A study evaluating the antiproliferative effects of related compounds found that certain derivatives demonstrated IC50 values as low as 3.1 μM against MCF-7 breast cancer cells, indicating strong potential for therapeutic applications in oncology .

The mechanism by which 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide exerts its biological effects is believed to involve interactions with specific cellular pathways. For example, the compound may inhibit tubulin polymerization, which is crucial for cell division and proliferation. This mechanism has been observed in similar compounds that affect microtubule dynamics, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 4-methoxy-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-fluoro-N-(1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide | Contains fluorine, which may enhance biological activity. | |

| 3-chloro-N-(1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide | Incorporates chlorine and sulfonamide groups, affecting solubility and reactivity. | |

| N-(4-methoxyphenyl)-N-(1-(piperidin-4-yl)methyl)benzamide | Lacks the pyrazine ring but shares similar piperidine and benzamide structures. |

These comparisons highlight how variations in functional groups can influence the biological activities and chemical properties of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.